molecular formula C19H17N5O B11032868 6-(3-Methyl-benzofuran-2-yl)-N-o-tolyl-[1,3,5]triazine-2,4-diamine CAS No. 810686-85-2

6-(3-Methyl-benzofuran-2-yl)-N-o-tolyl-[1,3,5]triazine-2,4-diamine

Cat. No.: B11032868
CAS No.: 810686-85-2
M. Wt: 331.4 g/mol
InChI Key: WLSZNQHAOUDXGQ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of with to yield .

      Reaction Conditions: This reaction typically occurs in an and at .

      Industrial Production: The compound is industrially produced using similar methods, with optimization for yield and purity.

  • Chemical Reactions Analysis

      Reactivity: can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives of the triazine ring, such as substituted guanamines.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of other compounds.

      Biology: Investigated for potential biological activities, including antimicrobial and antitumor properties.

      Medicine: Research explores its pharmacological effects and potential drug development.

      Industry: Employed in the production of specialty chemicals and materials.

  • Mechanism of Action

    • The exact mechanism of action depends on the specific application.
    • In biological systems, it may interact with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

      Uniqueness: The methyl substitution at position 6 distinguishes it from other triazine derivatives.

      Similar Compounds: Other related compounds include , , and .

    Properties

    CAS No.

    810686-85-2

    Molecular Formula

    C19H17N5O

    Molecular Weight

    331.4 g/mol

    IUPAC Name

    6-(3-methyl-1-benzofuran-2-yl)-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine

    InChI

    InChI=1S/C19H17N5O/c1-11-7-3-5-9-14(11)21-19-23-17(22-18(20)24-19)16-12(2)13-8-4-6-10-15(13)25-16/h3-10H,1-2H3,(H3,20,21,22,23,24)

    InChI Key

    WLSZNQHAOUDXGQ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1NC2=NC(=NC(=N2)N)C3=C(C4=CC=CC=C4O3)C

    solubility

    1 [ug/mL] (The mean of the results at pH 7.4)

    Origin of Product

    United States

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